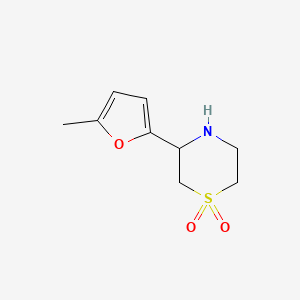
3-(5-Methylfuran-2-yl)-1lambda6-thiomorpholine-1,1-dione
Übersicht
Beschreibung
The compound “3-(5-Methylfuran-2-yl)-1lambda6-thiomorpholine-1,1-dione” appears to contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom, and a thiomorpholine ring, which is a six-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom. The “5-Methylfuran-2-yl” part suggests that there is a methyl group attached to the 5-position of the furan ring.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the furan and thiomorpholine rings in separate steps, followed by their connection. The exact synthetic route would depend on the available starting materials and the desired conditions for the reaction.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms in the furan and thiomorpholine rings, as well as the connections between these rings and any other groups present in the molecule. The exact structure could be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan and thiomorpholine rings. Furan rings are aromatic and therefore relatively stable, but they can participate in reactions such as electrophilic aromatic substitution. Thiomorpholine rings can also participate in a variety of reactions, depending on the specific substituents present on the ring.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally.Wissenschaftliche Forschungsanwendungen
1. Anti-inflammatory and Xanthine Oxidase Inhibitory Properties
Compounds structurally related to 3-(5-Methylfuran-2-yl)-1lambda6-thiomorpholine-1,1-dione, such as cyclodidepsipeptides, have been investigated for their anti-inflammatory properties and inhibitory activity against xanthine oxidase (XO). These compounds showed potential in treating conditions involving excessive uric acid production or inflammatory conditions, comparable to allopurinol, a common XO inhibitor used in gout treatment (Šmelcerović et al., 2013).
2. Antimicrobial Activity
Another related compound, 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione, demonstrated antimicrobial activity against several bacterial strains, including Escherichia coli. This finding highlights the potential of derivatives of 3-(5-Methylfuran-2-yl)-1lambda6-thiomorpholine-1,1-dione in antimicrobial applications (Yancheva et al., 2012).
3. Synthesis and Structural Analysis
Research into the synthesis and crystal structure of morpholine-diones and their derivatives, closely related to 3-(5-Methylfuran-2-yl)-1lambda6-thiomorpholine-1,1-dione, has been conducted. This work includes the study of thioxomorpholin-2-ones and morpholine-2,5-dithiones, providing valuable insights into the chemical properties and potential applications of these compounds in various fields (Mawad et al., 2010).
4. Corrosion Inhibition
Research on aza-pseudopeptides, which are structurally similar to 3-(5-Methylfuran-2-yl)-1lambda6-thiomorpholine-1,1-dione, has shown that these compounds can act as efficient corrosion inhibitors. This implies potential industrial applications of morpholine derivatives in protecting metals from corrosion (Chadli et al., 2017).
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. For example, if this compound is highly reactive or toxic, it could pose a risk to health and safety.
Zukünftige Richtungen
Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity under various conditions, and testing of its potential uses in areas such as medicine or materials science.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experiments would need to be conducted.
Eigenschaften
IUPAC Name |
3-(5-methylfuran-2-yl)-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-7-2-3-9(13-7)8-6-14(11,12)5-4-10-8/h2-3,8,10H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJZURMMYILMLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CS(=O)(=O)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methylfuran-2-yl)-1lambda6-thiomorpholine-1,1-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



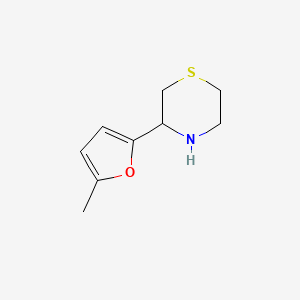
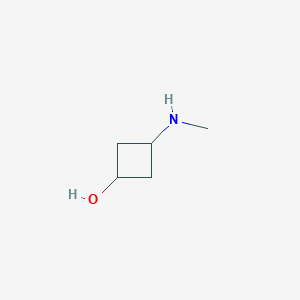
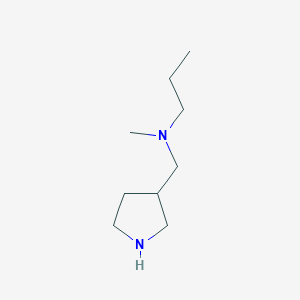
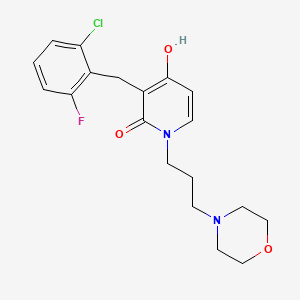
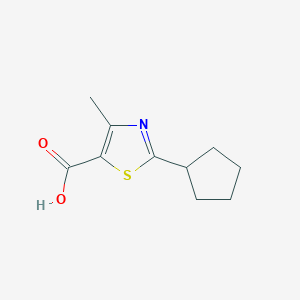
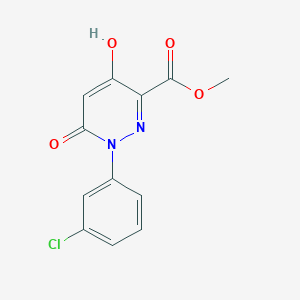
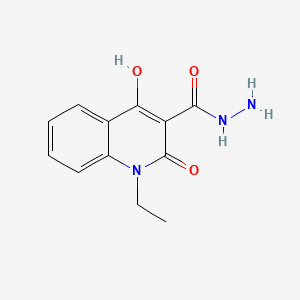
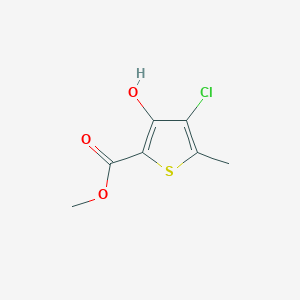
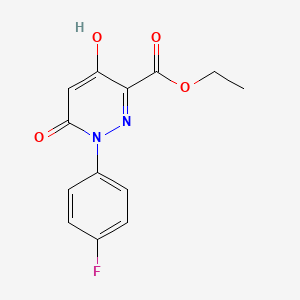
![chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol](/img/structure/B1423387.png)
![N-(2,3-dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1423390.png)
![Methyl 7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1423392.png)
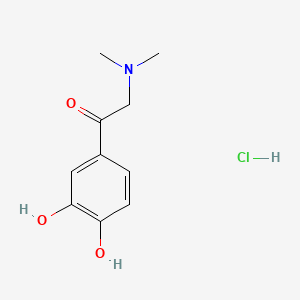
![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone](/img/structure/B1423395.png)